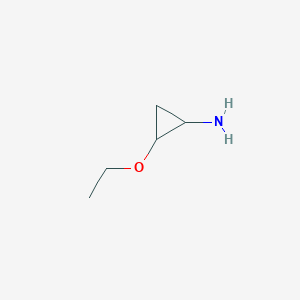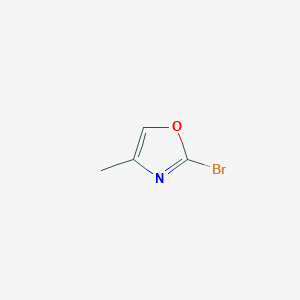
2-Ethoxycyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxycyclopropan-1-amine is an organic compound with the molecular formula C5H11NO It is a cyclopropane derivative, characterized by the presence of an ethoxy group and an amine group attached to the cyclopropane ring
Mechanism of Action
Pharmacokinetics
As a small molecule, it is likely to be absorbed in the gastrointestinal tract if taken orally. Its distribution within the body, metabolism, and excretion would depend on its chemical structure and the body’s enzymatic machinery .
Result of Action
The molecular and cellular effects of 2-Ethoxycyclopropan-1-amine’s action are currently unclear due to the lack of research
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and how it interacts with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethoxy and amine groups. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent functionalization steps introduce the ethoxy and amine groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted cyclopropane derivatives .
Scientific Research Applications
2-Ethoxycyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the ethoxy group.
2-Methoxycyclopropan-1-amine: Similar but with a methoxy group instead of an ethoxy group.
Cyclopropan-1-amine: The simplest form without any additional functional groups
Uniqueness
2-Ethoxycyclopropan-1-amine is unique due to the presence of both an ethoxy and an amine group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1461713-33-6 |
|---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.61 g/mol |
IUPAC Name |
2-ethoxycyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-7-5-3-4(5)6;/h4-5H,2-3,6H2,1H3;1H |
InChI Key |
CIPCQLBWTQOXPA-UHFFFAOYSA-N |
SMILES |
CCOC1CC1N |
Canonical SMILES |
CCOC1CC1N.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1373539.png)

![2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1373541.png)

![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)
![4-Bromo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1373547.png)

![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)

![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)




